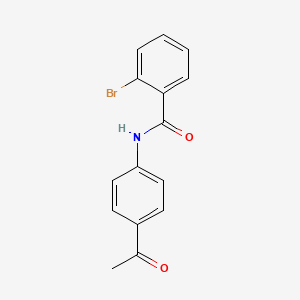

N-(4-acetylphenyl)-2-bromobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-acetylphenyl)-2-bromobenzamide” is a chemical compound that has been used in various chemical reactions . It has been involved in the synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the one-pot synthesis of N-(4-acetylphenyl)-4-chlorobenzene sulfonamide under base conditions has been carried out . The method offers several advantages such as excellent yields, short reaction times, and high purity .Chemical Reactions Analysis

“this compound” has been used in chemical reactions. For instance, it has been involved in the Michael-type addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones .科学的研究の応用

Synthesis and Characterization

N-(4-acetylphenyl)-2-bromobenzamide and its derivatives are synthesized and characterized through various techniques. A study focused on the synthesis of different N,N-diacylaniline derivatives, including compounds similar to this compound, using FTIR and NMR techniques. The study also used density functional theory (DFT) for the optimization of ground state geometries and computed frequencies to understand the rotational barrier and steric effects of substituents on the benzene ring (Al‐Sehemi et al., 2017).

Organometallic Reactions

In organometallic chemistry, derivatives of this compound have been used in reactions with alkynes. For example, η2-(2-Acetylphenyl)tetracarbonylmanganese reacted with diphenylacetylene in benzene to yield specific inden-1-ols and indenones (Robinson & Main et al., 1989).

Palladium-Catalysed Arylations

The use of palladium-catalyzed reactions for the direct arylation of heteroarene C-H bonds by bromobenzamides like this compound has been achieved. These reactions have been successful in yielding C5-arylated heteroarenes in good yields, showcasing the compound's utility in facilitating C-C cross-coupling reactions (Chen, Bruneau, Dixneuf, & Doucet, 2013).

Synthesis of Functionalized Compounds

This compound derivatives have been used in the synthesis of highly functionalized compounds. For instance, the synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols has been enabled using organocatalytic activation, highlighting the versatility of these compounds in organic synthesis (Furst, Cota, dos Santos Wanderley, & Alberto, 2020).

Antimicrobial Properties

Certain derivatives of this compound have been investigated for their antimicrobial properties. Research on arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment has shown promising antibacterial and antomycotic activity (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).

Safety and Hazards

将来の方向性

Future research could focus on the synthesis of new derivatives of “N-(4-acetylphenyl)-2-bromobenzamide” and their potential applications. For instance, the synthesis, structure, and evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives for anticholinesterase and antioxidant activities have been reported .

特性

IUPAC Name |

N-(4-acetylphenyl)-2-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2/c1-10(18)11-6-8-12(9-7-11)17-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSLLHXTZOTBBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2906154.png)

![5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2906158.png)

![3-(4-chlorobenzyl)-6-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2906159.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2906163.png)

![1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B2906167.png)

![6-(2-Fluorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906168.png)

![Tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methylcarbamate](/img/structure/B2906169.png)

![Benzotriazol-1-yl-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methanone](/img/structure/B2906172.png)